![molecular formula C5H4FN5 B1412746 8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺 CAS No. 2096986-18-2](/img/structure/B1412746.png)
8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-胺
描述
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
科学研究应用
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of fluorescent probes for biological imaging and diagnostic applications.
作用机制
Target of Action
The primary target of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the inhibition of cell proliferation .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . The compound interacts with the active site of the enzyme, leading to inhibition of its activity. This interaction is crucial for its potential application in cancer treatment, as CDK2 inhibition can selectively target tumor cells .
Cellular Effects
The effects of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine on various cell types and cellular processes have been extensively studied. It has been shown to exert cytotoxic effects on several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell cycle progression and inducing apoptosis. Additionally, it affects cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine exerts its effects through binding interactions with biomolecules. It binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, it induces changes in gene expression, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis induction, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .
Metabolic Pathways
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is critical for its activity and function. It has been observed to localize to specific compartments within the cell, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,2,2-trifluoroethyl isocyanate, followed by cyclization to form the triazolopyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with additional nitrogen atoms in the ring system.
Uniqueness
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
属性
IUPAC Name |
8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZCMVJHACZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



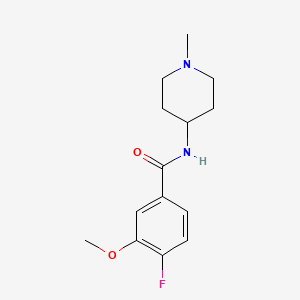

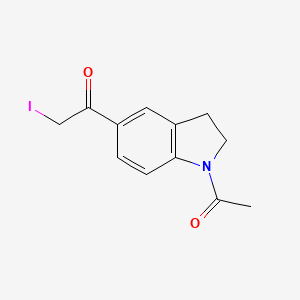
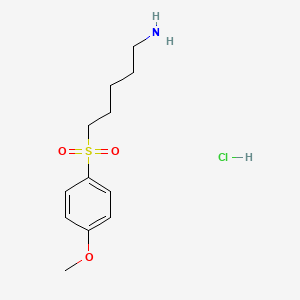

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
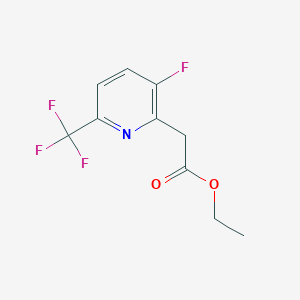
![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
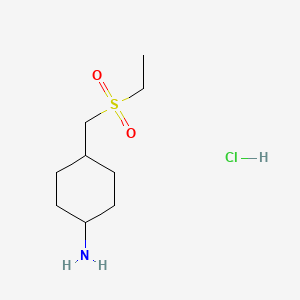
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

